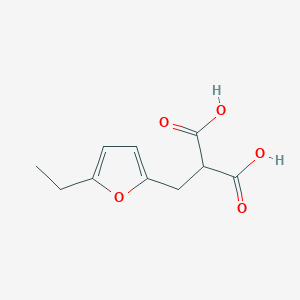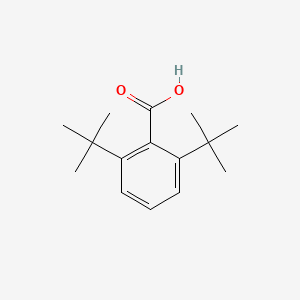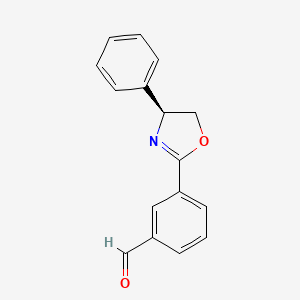
(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde is a chiral compound featuring a benzaldehyde moiety linked to a phenyl-substituted oxazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Oxazoline Formation: : The synthesis typically begins with the formation of the oxazoline ring. This can be achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions. For example, phenylglycine can be reacted with benzoyl chloride in the presence of a base to form the oxazoline ring.
-
Aldehyde Introduction: : The next step involves the introduction of the benzaldehyde group. This can be done through a formylation reaction, such as the Vilsmeier-Haack reaction, where the oxazoline intermediate is treated with a formylating agent like DMF and POCl₃.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of advanced purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The aldehyde group in (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The aldehyde group can also be reduced to form the corresponding alcohol. This can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Substitution: : The oxazoline ring can participate in substitution reactions, particularly nucleophilic substitutions, where the ring nitrogen can be targeted by various nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzoic acid.
Reduction: (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzyl alcohol.
Substitution: Various substituted oxazolines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Asymmetric Synthesis: (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Ligand Design: It serves as a precursor for the synthesis of chiral ligands used in asymmetric catalysis.
Biology and Medicine
Pharmaceutical Intermediates: This compound is an intermediate in the synthesis of various drugs, particularly those requiring chiral purity.
Biological Probes: It can be used to design probes for studying enzyme mechanisms and protein interactions.
Industry
Fine Chemicals: It is used in the production of fine chemicals that require high enantiomeric purity.
Material Science:
Mécanisme D'action
The mechanism by which (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde exerts its effects depends on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde: The enantiomer of the compound , with similar chemical properties but different biological activities.
2-Phenyl-4,5-dihydrooxazole: Lacks the benzaldehyde group, making it less versatile in synthetic applications.
Benzaldehyde: A simpler structure without the chiral oxazoline ring, used widely in organic synthesis.
Uniqueness
(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde is unique due to its combination of a chiral oxazoline ring and a reactive aldehyde group. This dual functionality makes it particularly valuable in asymmetric synthesis and as a versatile intermediate in the production of complex molecules.
Propriétés
Formule moléculaire |
C16H13NO2 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
3-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]benzaldehyde |
InChI |
InChI=1S/C16H13NO2/c18-10-12-5-4-8-14(9-12)16-17-15(11-19-16)13-6-2-1-3-7-13/h1-10,15H,11H2/t15-/m1/s1 |
Clé InChI |
BJDUVUHILDMKRB-OAHLLOKOSA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)C2=CC=CC(=C2)C=O)C3=CC=CC=C3 |
SMILES canonique |
C1C(N=C(O1)C2=CC=CC(=C2)C=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12872818.png)
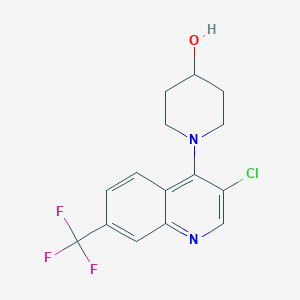
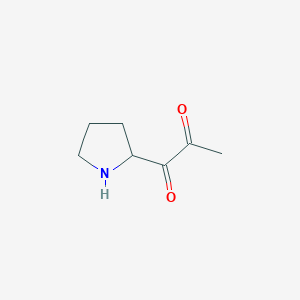
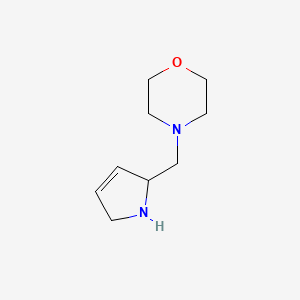
![2-Chloro-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12872842.png)
![1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-](/img/structure/B12872844.png)
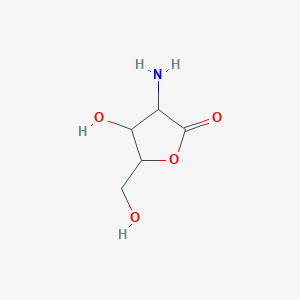
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12872858.png)
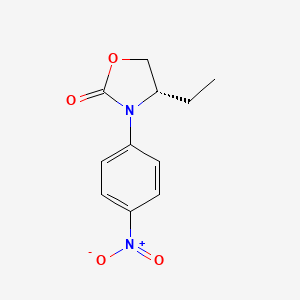
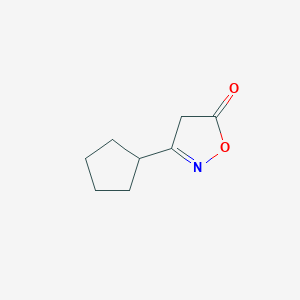

![2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12872871.png)
